REACTION_SMILES
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[K+:22].[OH-:21].[c:1]1(-[c:7]2[cH:8][cH:9][c:10]3[c:11]([cH:12][c:13]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[o:14]3)[cH:20]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[cH:8][cH:9][c:10]3[c:11]([cH:12][c:13]([C:15](=[O:16])[OH:17])[o:14]3)[cH:20]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Type
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product
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Smiles
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O=C(O)c1cc2cc(-c3ccccc3)ccc2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |